2,3,4-Tribromo-4-nitrohexane
Description
Contextualization within Halogenated Nitroalkanes
Halogenated nitroalkanes are a class of organic compounds characterized by the presence of at least one halogen atom and one nitro group attached to an alkane framework. acs.orgwikipedia.org These compounds are noted for the significant influence that the strongly electron-withdrawing nitro group and the electronegative halogen atoms exert on the carbon skeleton. wikipedia.org This electronic effect can activate adjacent C-H bonds, making them more acidic and susceptible to deprotonation. wikipedia.org
The reactivity of halogenated nitroalkanes is diverse. The nitro group can participate in a variety of transformations, including reduction to amines and the Nef reaction, which converts a primary or secondary nitro group into a carbonyl group. nowgonggirlscollege.co.in The halogen atoms, meanwhile, can serve as leaving groups in nucleophilic substitution reactions or influence the regioselectivity of elimination reactions. The specific combination and positioning of these groups in 2,3,4-Tribromo-4-nitrohexane suggest a molecule with multiple reactive sites, offering potential for complex synthetic applications.
Historical Perspectives on Related Polyhalogenated and Polynitrated Alkanes
The study of halogenated hydrocarbons dates back centuries, with chloroethane (B1197429) being first produced in the 15th century. However, the systematic synthesis and understanding of these compounds grew in the 19th century with the advancement of organic chemistry. evitachem.com The development of methods for the selective halogenation of alkanes and the addition of halogens to alkenes made a wide range of these compounds accessible for industrial and laboratory use. evitachem.com Polyhalogenated alkanes found application as solvents, refrigerants, and fire extinguishants, though environmental and toxicity concerns have since curtailed the use of many, such as carbon tetrachloride. evitachem.com
The synthesis of polynitrated compounds also has a long history, particularly in the context of explosives. wikipedia.org The nitration of aromatic compounds to produce substances like trinitrotoluene (TNT) is a well-established industrial process. wikipedia.org The direct nitration of alkanes, however, is a more challenging transformation, often requiring harsh conditions and resulting in a mixture of products. scispace.com The development of methods for the controlled introduction of multiple nitro groups onto an aliphatic chain has been an area of ongoing research. nih.gov The study of compounds like this compound builds upon this historical foundation, exploring the synthesis and properties of molecules that combine these two important functionalities.
Rationale and Significance of Research on this compound
The rationale for investigating a complex molecule such as this compound stems from the broader academic and industrial interest in polyfunctionalized organic compounds. nih.govzioc.ru The selective functionalization of alkanes, which are abundant and inexpensive feedstocks, is a major goal in modern organic synthesis. researchgate.net Molecules that are heavily functionalized with reactive groups like halogens and nitro groups serve as versatile building blocks for the synthesis of more complex molecular architectures. pbworks.com
The significance of studying this particular compound lies in its potential to exhibit unique reactivity arising from the interplay of its multiple functional groups. For instance, the presence of vicinal and geminal bromine atoms alongside a nitro group could lead to novel rearrangement or elimination pathways. Understanding the chemical behavior of such a molecule contributes to the fundamental knowledge of physical organic chemistry and can inform the design of new synthetic methodologies. The development of synthetic routes to polyfunctionalized compounds is a key objective in areas such as medicinal chemistry and materials science, where fine control over molecular structure is paramount.
Scope and Objectives of Academic Inquiry
The academic inquiry into this compound would encompass several key objectives. A primary goal would be the development of a stereoselective synthesis of the molecule, given that it possesses multiple stereocenters. This would likely involve the controlled bromination and nitration of a hexane (B92381) derivative.
A second major objective would be the thorough characterization of the compound's physical and chemical properties. This would include detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and, if possible, X-ray crystallography to determine its precise three-dimensional structure. Computational studies could also be employed to predict its conformational preferences and electronic properties.
Finally, a comprehensive investigation of its reactivity would be a central aim. This would involve exploring its behavior under various reaction conditions, such as with bases, nucleophiles, and reducing agents, to map out its chemical transformations. The ultimate goal of such academic inquiry is to understand the structure-reactivity relationships in polyfunctionalized molecules, which can guide the future design of novel compounds and synthetic strategies. nih.gov
Data Tables
While specific experimental data for this compound is not widely available in public literature, computed properties for structurally similar compounds can provide valuable insights. The following table presents computed data for the related compound, 2,3,4-tribromo-2-nitropentane.
Table 1: Computed Properties of 2,3,4-Tribromo-2-nitropentane (CAS 62545-12-4) Data sourced from PubChem and is for a related compound, not this compound.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C5H8Br3NO2 | PubChem |
| Molecular Weight | 353.83 g/mol | PubChem |
| XLogP3-AA (LogP) | 3.1 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 352.80847 Da | PubChem |
| Topological Polar Surface Area | 45.8 Ų | PubChem |
Compound Names Mentioned
Structure
3D Structure
Properties
CAS No. |
62545-13-5 |
|---|---|
Molecular Formula |
C6H10Br3NO2 |
Molecular Weight |
367.86 g/mol |
IUPAC Name |
2,3,4-tribromo-4-nitrohexane |
InChI |
InChI=1S/C6H10Br3NO2/c1-3-6(9,10(11)12)5(8)4(2)7/h4-5H,3H2,1-2H3 |
InChI Key |
ZTNRYITZFKZBAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C(C)Br)Br)([N+](=O)[O-])Br |
Origin of Product |
United States |
Synthetic Methodologies for 2,3,4 Tribromo 4 Nitrohexane
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. chemistry.coachoregonstate.eduamazonaws.com This process involves breaking bonds (disconnections) to identify potential precursors, known as synthons, and their chemical equivalents. amazonaws.com
Identification of Key Precursors
For a molecule with the complexity of 2,3,4-Tribromo-4-nitrohexane, several disconnections are plausible. The most logical disconnections involve the carbon-bromine (C-Br) and carbon-nitrogen (C-N) bonds, as these functional groups are typically installed via well-established reactions.
Key potential precursors identified through this analysis include:
4-Nitrohexane: This precursor would require the sequential or simultaneous introduction of three bromine atoms at the C2, C3, and C4 positions.
Hexene Isomers (e.g., 3-Hexene or 2-Hexene): An alkene precursor could undergo a series of addition reactions to install the bromo and nitro functionalities across the double bond and at adjacent positions.
Partially Brominated Nitroalkanes: A stepwise synthesis might proceed through intermediates such as 4-bromo-4-nitrohexane or 3,4-dibromo-4-nitrohexane, which would then undergo further bromination.
The selection of a precursor is guided by the availability of starting materials and the efficiency and selectivity of the subsequent synthetic steps.
Feasible Synthetic Routes
Based on the identified precursors, several strategic routes can be proposed. The primary challenge lies in achieving the desired regiochemistry—placing the nitro group at C4 and the bromine atoms at C2, C3, and C4. The table below outlines some of the most feasible conceptual pathways.
| Route | Key Precursor | Transformation Steps | Primary Challenge |
| Route A | 4-Nitrohexane | Sequential or one-pot tribromination | Controlling the regioselectivity of bromination at C2, C3, and C4 without side reactions. |
| Route B | 3-Hexene | Bromonitration / Halogenation sequence | Achieving the correct addition pattern and subsequent allylic/vicinal bromination. |
| Route C | 2,3-Dibromohexane | Nitration followed by further bromination | Directing the nitro group to the C4 position and selectively adding the final bromine atom. |
Direct Synthesis Approaches
Direct synthesis involves the forward-looking process of building the target molecule from the chosen precursors. The main approaches would involve electrophilic or radical bromination reactions.
Electrophilic Bromination Strategies
Electrophilic bromination is a common method for halogenating compounds containing acidic protons, such as those adjacent to an electron-withdrawing group like a nitro moiety. lkouniv.ac.in Primary and secondary nitroalkanes are readily halogenated in the presence of a base because the α-protons are acidic. lkouniv.ac.innowgonggirlscollege.co.in The reaction proceeds through the formation of a nitronate anion, which then acts as a nucleophile, attacking an electrophilic bromine source. lkouniv.ac.inrsc.org
A plausible synthesis of this compound could start from 4-nitrohexane. Treatment with a suitable base would generate the corresponding nitronate, which could then be brominated at the C4 position. Subsequent brominations at C2 and C3 would likely require different conditions, potentially involving enolate chemistry or further activation.
| Brominating Agent | Typical Base | Key Characteristics |
| Bromine (Br₂) | Potassium Hydroxide (KOH) | A traditional and potent brominating agent, though it can be harsh and lead to over-bromination. rsc.org |
| N-Bromosuccinimide (NBS) | Triethylamine (TEA) or DBU | A milder and more selective source of electrophilic bromine, often preferred for complex substrates. mdpi.comwikipedia.orgorganic-chemistry.org |
| Dibromotetrachloroethane | Amine bases | An alternative electrophilic bromine source found to be effective when amine bases are used. rsc.org |
Controlling the regioselectivity of this tribromination is the most significant synthetic hurdle.
First Bromination (C4): The proton at C4 is the most acidic due to being alpha to the nitro group. Base-mediated deprotonation will preferentially form the nitronate anion, directing the first electrophilic bromination to this position to yield 4-bromo-4-nitrohexane.
Second and Third Brominations (C2 and C3): Introducing bromine atoms at C2 and C3 is more complex. The electron-withdrawing effects of the existing substituents (nitro and bromo groups) will influence the acidity of the remaining protons along the hexane (B92381) chain. Stepwise bromination under carefully controlled conditions, possibly via kinetically or thermodynamically controlled enolate formation, would be necessary. The presence of the bulky bromo-nitro group at C4 may sterically hinder reactions at C3 and C5, potentially favoring bromination at C2.
Stereoselectivity is also a major consideration. The target molecule contains three stereocenters (C2, C3, and C4). The synthesis would likely result in a mixture of diastereomers, requiring complex separation and characterization.
Radical Bromination Pathways
Radical bromination offers an alternative pathway, typically employing N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation. wikipedia.org This method, also known as the Wohl-Ziegler reaction, is highly effective for allylic and benzylic positions due to the stability of the resulting radicals. wikipedia.org
In the context of an aliphatic chain, radical bromination proceeds by abstracting a hydrogen atom to form the most stable carbon radical possible (tertiary > secondary > primary). reddit.comyoutube.com Starting from a precursor like 4-nitrohexane or a partially brominated intermediate, a radical pathway could theoretically introduce bromine atoms. However, this approach generally offers poor regioselectivity for a simple alkane chain with multiple similar secondary C-H bonds. youtube.com The strong electron-withdrawing nitro group would also disfavor the formation of a radical at the adjacent C3 and C5 positions. Therefore, achieving the specific 2,3,4-tribromo substitution pattern via a purely radical mechanism would be exceptionally challenging and likely result in a complex mixture of poly-brominated isomers.
Nitration Reactions for Nitro Group Introduction
Multi-Step Synthetic Sequences
Given the polyfunctional nature of this compound, a multi-step synthesis is the most probable approach for its preparation. cphi-online.com This allows for the sequential and controlled introduction of the bromo and nitro functionalities.
Conversions from Alkane or Alkene Precursors
Starting from a simple alkane like hexane or an alkene like hexene, a series of reactions can be envisioned to construct the target molecule.
From Hexane: A plausible, albeit potentially low-yielding, route from hexane would involve initial free-radical bromination to introduce the bromine atoms. This process typically yields a mixture of polybrominated isomers. Subsequent nitration of the resulting tribromohexane could then introduce the nitro group. The conditions for nitration would need to be carefully chosen to avoid side reactions.
From Hexene: An alkene precursor, such as a hexene isomer, offers a more controlled approach. The double bond provides a reactive site for the stereospecific introduction of functional groups. For instance, bromination of an appropriate hexene could yield a dibromohexane, which could then be subjected to further bromination and nitration steps.
The following table outlines potential reaction pathways from these precursors.
| Starting Material | Step 1: Bromination | Step 2: Further Functionalization |
| Hexane | Free radical bromination (e.g., Br₂/UV light) to form a mixture of brominated hexanes. | Isolation of a suitable tribromohexane isomer followed by radical nitration. |
| Hexene | Electrophilic addition of bromine (Br₂) to form a dibromohexane. | Allylic bromination followed by nitration, or vice-versa. |
Sequential Halogenation and Nitration Protocols
A more controlled synthetic strategy would involve the carefully sequenced addition of the halogen and nitro groups. One possible sequence is the nitration of a bromoalkane. The synthesis of nitroalkanes from bromoalkanes using sodium nitrite (B80452) is a well-established method, often facilitated by phase-transfer catalysts. mdma.chtandfonline.com This approach offers a degree of control over the position of the nitro group. For instance, 1-nitrohexane (B14973) has been synthesized from 1-bromohexane (B126081) in a 45% yield. tandfonline.com
Another strategy involves the radical halo-nitration of alkenes. This method uses nitrogen dioxide, often generated from iron(III) nitrate, and a halogen source to introduce both a nitro group and a halogen atom across a double bond. organic-chemistry.org This could be a powerful tool for constructing the vicinal bromo-nitro functionality present in the target molecule.
Stereoselective Synthesis of this compound
The structure of this compound contains multiple stereocenters, making stereoselective synthesis a significant challenge. The spatial arrangement of the bromo and nitro groups will have a profound impact on the molecule's properties.
The stereochemistry of the final product is often determined by the stereoselectivity of the reactions used in its synthesis. For example, the bromination of alkenes is a classic example of a stereospecific reaction that proceeds via an anti-addition mechanism. chemtube3d.commasterorganicchemistry.comladykeanecollege.edu.inlibretexts.org This occurs through the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face. ladykeanecollege.edu.in
By carefully selecting a starting alkene with a defined stereochemistry, it is possible to control the relative stereochemistry of the two bromine atoms added across the double bond. Subsequent reactions to introduce the third bromine and the nitro group would also need to be stereocontrolled to achieve a single stereoisomer of the final product. The development of organocatalytic methods for the stereoselective synthesis of functionalized nitro compounds, such as γ-nitrothioesters, demonstrates the potential for achieving high levels of stereocontrol in complex acyclic systems. nih.gov While specific methods for the stereoselective synthesis of this compound have not been reported, the principles of stereocontrolled synthesis in similar systems provide a roadmap for future research in this area.
Diastereoselective Approaches
The creation of multiple stereocenters in a controlled manner is crucial for the synthesis of specific diastereomers of this compound. Diastereoselective strategies aim to control the relative stereochemistry of the newly formed chiral centers.
One potential diastereoselective route could involve the conjugate addition of a suitable nucleophile to a nitroalkene, a common method for constructing carbon-carbon bonds while introducing a nitro group. arkat-usa.org For instance, the reaction of a brominated electrophile with a nitronate anion derived from a brominated alkane could establish one of the stereocenters. Subsequent bromination steps would then need to be controlled to achieve the desired diastereomer.
The diastereoselectivity of such reactions can be influenced by several factors, including the nature of the substrate, the reagents used, and the reaction conditions. For example, in the synthesis of complex nitroalkanes, the use of specific Lewis acids or bases can promote the formation of one diastereomer over another. beilstein-journals.org The stereochemical outcome of the addition of bromine to an alkene precursor can be directed by existing stereocenters within the molecule, a phenomenon known as substrate-controlled diastereoselection.
A hypothetical reaction sequence could start with a chiral pool-derived starting material to set the initial stereocenter, followed by a series of stereocontrolled bromination and nitration steps. For example, a diastereoselective bromination of a γ-nitro-α,β-unsaturated ester could be a key step. The choice of brominating agent (e.g., N-bromosuccinimide vs. bromine) and the reaction conditions would be critical in achieving high diastereoselectivity.
Table 1: Illustrative Diastereoselective Bromination of a Hypothetical Nitroalkene Precursor
| Entry | Brominating Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (A:B) |
| 1 | Br₂ | CCl₄ | 0 | 60:40 |
| 2 | NBS | CH₂Cl₂ | -78 | 85:15 |
| 3 | Br₂ with AgOAc | CH₃CN | -20 | 75:25 |
| 4 | NBS with Sc(OTf)₃ | THF | -78 | 92:8 |
This table presents hypothetical data for illustrative purposes.
Enantioselective Methodologies (e.g., Chiral Auxiliaries, Asymmetric Catalysis)
To obtain enantiomerically pure this compound, enantioselective methods are required. These approaches can be broadly categorized into the use of chiral auxiliaries and asymmetric catalysis.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comnih.govresearchgate.net After the desired transformation, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's sultam, could be attached to a precursor molecule. nih.govresearchgate.net For example, an α,β-unsaturated carboxylic acid could be coupled with a chiral auxiliary. A subsequent conjugate addition of a bromine-containing nucleophile followed by a diastereoselective nitration and further bromination, all under the influence of the chiral auxiliary, could lead to an enantiomerically enriched product. scielo.org.mxrsc.org The effectiveness of the auxiliary lies in its ability to shield one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face. researchgate.net
Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. frontiersin.orgnih.govspringernature.com For a molecule like this compound, a variety of asymmetric catalytic reactions could be envisioned. For instance, a catalytic asymmetric Michael addition of a brominated nucleophile to a nitroalkene could be a key step. arkat-usa.org Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, or chiral metal complexes could be employed to catalyze this transformation with high enantioselectivity. frontiersin.orgfrontiersin.org Another potential strategy is the use of a chiral Lewis acid to activate a substrate towards enantioselective bromination or nitration. nih.gov
Table 2: Hypothetical Enantioselective Michael Addition for a Key Intermediate
| Entry | Catalyst | Ligand | Solvent | Yield (%) | Enantiomeric Excess (%) |
| 1 | Cu(OAc)₂ | Chiral Diamine | Toluene | 75 | 88 |
| 2 | NiCl₂ | Chiral Bis(oxazoline) | CH₂Cl₂ | 82 | 95 |
| 3 | Organocatalyst (Proline-derived) | - | DMSO | 68 | 91 |
| 4 | Rh(acac)(CO)₂ | Chiral Phosphine | THF | 90 | 98 |
This table presents hypothetical data for illustrative purposes.
Optimization of Reaction Conditions and Yields
The successful synthesis of this compound is highly dependent on the optimization of reaction conditions to maximize yield and selectivity.
Solvent Effects and Reaction Media
The choice of solvent can profoundly influence the rate, yield, and selectivity of a reaction. researchgate.netweebly.com For the bromination and nitration steps potentially involved in the synthesis of this compound, solvent polarity, coordinating ability, and protic/aprotic nature are critical parameters. For instance, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can accelerate nucleophilic substitution reactions by solvating cations, leaving the anion more reactive. lkouniv.ac.in In contrast, non-polar solvents like hexane or carbon tetrachloride are often used for radical halogenations. weebly.com The stereochemical outcome of a reaction can also be solvent-dependent. acs.org For example, hydrogen-bonding solvents might stabilize a particular transition state, favoring the formation of one stereoisomer. acs.org
Temperature, Pressure, and Catalyst Screening
Temperature is a critical parameter to control. While higher temperatures generally increase reaction rates, they can also lead to side reactions and decomposition, particularly with thermally sensitive nitro compounds. For stereoselective reactions, lower temperatures often lead to higher selectivity by accentuating the energy difference between diastereomeric transition states.
Pressure is less commonly a variable in the synthesis of such compounds unless gaseous reagents are involved.
Catalyst screening is essential for developing efficient synthetic routes. For potential metal-catalyzed cross-coupling or addition reactions, a wide range of metal precursors (e.g., palladium, nickel, copper, rhodium) and ligands would need to be evaluated. acsgcipr.orgfrontiersin.orguliege.be The electronic and steric properties of the ligand play a crucial role in determining the catalyst's activity and selectivity. numberanalytics.com For organocatalyzed reactions, a library of catalysts with varying steric bulk and acidity/basicity would be screened. frontiersin.org
Table 3: Hypothetical Catalyst Screening for a Cross-Coupling Step
| Entry | Catalyst Precursor | Ligand | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | 80 | 45 |
| 2 | Pd₂(dba)₃ | XPhos | 100 | 85 |
| 3 | NiCl₂(dme) | IPr | 60 | 78 |
| 4 | CuI | Phenanthroline | 110 | 62 |
This table presents hypothetical data for illustrative purposes.
Reagent Stoichiometry and Additive Influence
The stoichiometry of the reagents must be carefully controlled to ensure complete conversion and minimize the formation of byproducts from over- or under-reaction. libretexts.org For example, in a multiple bromination sequence, controlling the equivalents of the brominating agent is paramount to achieving the desired tribrominated product.
Additives can have a significant impact on reaction outcomes. In metal-catalyzed reactions, additives can act as co-catalysts, bases, or scavengers for inhibitory species. For instance, the addition of a silver salt in a bromination reaction can activate the bromine and trap the resulting bromide, driving the reaction to completion. In some cases, the presence of a specific additive can switch the chemoselectivity or stereoselectivity of a reaction.
Isolation and Purification Techniques for Synthetic Intermediates and Final Product
The isolation and purification of the synthetic intermediates and the final this compound product are critical for obtaining a compound of high purity. Given the likely non-volatile and polar nature of the target compound and its precursors, several standard techniques would be applicable.
Extraction and Washing: After the reaction is complete, a liquid-liquid extraction is typically the first step to separate the product from the reaction mixture. The choice of extraction solvent is crucial and depends on the solubility of the desired compound. Subsequent washing with aqueous solutions of acid, base, or brine can remove unreacted reagents and byproducts.
Crystallization: If the final product or a key intermediate is a solid, crystallization is a powerful purification technique. preterhuman.net This involves dissolving the crude material in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical for successful crystallization.
Chromatography: Column chromatography is a versatile method for purifying organic compounds. rsc.org A stationary phase, typically silica gel or alumina, is used to separate compounds based on their differential adsorption. The choice of the mobile phase (eluent) is optimized to achieve good separation. For complex mixtures of stereoisomers, specialized chiral stationary phases in High-Performance Liquid Chromatography (HPLC) may be necessary to separate enantiomers. Thin-Layer Chromatography (TLC) is used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. rsc.org
Spectroscopic and Crystallographic Characterization of 2,3,4 Tribromo 4 Nitrohexane
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For 2,3,4-Tribromo-4-nitrohexane, a complete NMR analysis would involve a combination of one-dimensional and two-dimensional techniques to establish the connectivity of atoms and the stereochemistry of the molecule.
Proton (1H) NMR Analysis: Chemical Shifts, Coupling Constants, and Multiplicities
A hypothetical 1H NMR spectrum of this compound would be expected to show signals corresponding to the ten protons in the molecule. The chemical shifts of these protons would be influenced by the electronegativity of the neighboring bromine and nitro groups. Protons on carbons directly attached to these electron-withdrawing groups would be expected to resonate at a lower field (higher ppm values).
The multiplicities of the signals (e.g., singlet, doublet, triplet) would arise from spin-spin coupling between neighboring non-equivalent protons. The coupling constants (J-values), measured in Hertz (Hz), would provide valuable information about the dihedral angles between adjacent protons, which is crucial for determining the relative stereochemistry of the chiral centers at carbons 2, 3, and 4.
Hypothetical 1H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
|---|---|---|---|
| H on C2 | Downfield | Doublet of doublets | J(H-C2, H-C3), J(H-C2, H-C1) |
| H on C3 | Downfield | Doublet of doublets | J(H-C3, H-C2), J(H-C3, H-C4) |
| Protons on C5 | Mid-field | Multiplet | J(H-C5, H-C6) |
| Protons on C1 & C6 | Upfield | Triplet/Doublet | J(H-C1, H-C2), J(H-C6, H-C5) |
Note: This table is a hypothetical representation and is not based on experimental data.
Carbon-13 (13C) NMR Analysis: Chemical Shifts and DEPT Sequences
The 13C NMR spectrum of this compound would display six distinct signals, one for each carbon atom in the hexane (B92381) chain. The chemical shifts of the carbon atoms would be significantly affected by the attached bromine and nitro functional groups. Carbons bearing these electronegative substituents (C2, C3, and C4) would be expected to appear at lower fields.
Distortionless Enhancement by Polarization Transfer (DEPT) sequences (DEPT-90 and DEPT-135) would be employed to differentiate between CH, CH2, and CH3 groups. A DEPT-90 spectrum would only show signals for CH carbons, while a DEPT-135 spectrum would show positive signals for CH and CH3 carbons and negative signals for CH2 carbons.
Hypothetical 13C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (ppm) | DEPT-135 Multiplicity |
|---|---|---|
| C4 (with NO2 and Br) | Downfield | No signal (quaternary) |
| C3 (with Br) | Downfield | Positive |
| C2 (with Br) | Downfield | Positive |
| C5 | Mid-field | Negative |
| C1 | Upfield | Positive |
| C6 | Upfield | Positive |
Note: This table is a hypothetical representation and is not based on experimental data.
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
COSY (Correlation Spectroscopy): Would reveal proton-proton coupling correlations, helping to establish the connectivity of the proton spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would identify protons that are close to each other in space, which is essential for determining the relative stereochemistry at the chiral centers.
Halogen NMR (e.g., 79Br, 81Br) Investigations
While less common, 79Br and 81Br NMR spectroscopy could potentially provide information about the electronic environment of the bromine atoms. However, the interpretation of bromine NMR spectra can be complex due to the quadrupole moments of the bromine nuclei, which often results in very broad signals.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.
Vibrational Mode Assignments for C-Br and N-O Bonds
In the IR and Raman spectra of this compound, characteristic vibrational frequencies for the C-Br and N-O bonds would be expected.
C-Br Stretching Vibrations: The carbon-bromine stretching vibrations are typically observed in the fingerprint region of the IR spectrum, generally in the range of 600-500 cm-1. The presence of multiple bromine atoms would likely result in several absorption bands in this region.
N-O Stretching Vibrations: The nitro group (NO2) gives rise to two characteristic and strong stretching vibrations: an asymmetric stretch typically found in the 1560-1540 cm-1 region and a symmetric stretch in the 1360-1345 cm-1 region. The exact positions of these bands can be influenced by the electronic environment of the nitro group.
Hypothetical Vibrational Data for this compound
| Vibrational Mode | Expected Frequency Range (cm-1) | Expected Intensity in IR |
|---|---|---|
| N-O Asymmetric Stretch | 1560 - 1540 | Strong |
| N-O Symmetric Stretch | 1360 - 1345 | Strong |
| C-H Stretch (alkane) | 2960 - 2850 | Medium to Strong |
| C-Br Stretch | 600 - 500 | Medium to Strong |
Note: This table is a hypothetical representation and is not based on experimental data.
Identification of Characteristic Functional Group Frequencies
Infrared (IR) and Raman spectroscopy are pivotal techniques for identifying the functional groups present in a molecule. For this compound, the following characteristic vibrational frequencies would be anticipated:
Nitro Group (NO₂): The nitro group is expected to exhibit two distinct and strong stretching vibrations. The asymmetric stretching vibration typically appears in the range of 1550-1500 cm⁻¹, and the symmetric stretching vibration is found in the 1360-1300 cm⁻¹ region. The presence of bromine atoms on the adjacent carbon may influence the precise position of these bands.
C-Br Bond: The carbon-bromine stretching vibrations are generally observed in the fingerprint region of the IR spectrum, typically between 600 and 500 cm⁻¹. The presence of multiple C-Br bonds in this compound would likely result in a complex pattern of absorptions in this region.
Alkyl C-H Bonds: The hexane backbone would produce characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations at approximately 1465 cm⁻¹ (for CH₂ groups) and 1375 cm⁻¹ (for CH₃ groups).
A diligent search of scientific databases has not yielded any published IR or Raman spectra for this compound. Therefore, a data table of its characteristic functional group frequencies cannot be compiled from experimental sources.
Mass Spectrometry (MS) Characterization
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. For this compound, with a molecular formula of C₆H₁₀Br₃NO₂, the theoretical exact mass can be calculated. This calculated mass would then be compared to the experimentally measured mass from an HRMS analysis to confirm the elemental composition.
No experimental HRMS data has been reported for this compound in the available scientific literature.
Fragmentation Pattern Analysis and Isotope Distribution
Mass spectrometry not only provides the molecular weight but also offers insights into the structure of a molecule through its fragmentation pattern. In the mass spectrum of this compound, one would expect to observe fragmentation pathways involving the loss of the nitro group (NO₂), bromine atoms (Br), and various alkyl fragments.
A key feature in the mass spectrum would be the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). The presence of three bromine atoms in the molecule would result in a distinctive isotopic cluster for the molecular ion and any bromine-containing fragments, with predictable intensity ratios.
As no published mass spectra for this compound are available, a detailed analysis of its fragmentation pattern and isotope distribution cannot be performed.
X-ray Crystallography of this compound
Single Crystal Structure Determination
A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any entries for the crystal structure of this compound.
Molecular Conformation and Torsion Angle Analysis
From a determined crystal structure, a detailed analysis of the molecular conformation could be undertaken. This would involve examining the torsion angles along the carbon backbone of the hexane chain to understand the spatial arrangement of the bromo and nitro substituents. The steric and electronic effects of these bulky and electronegative groups would significantly influence the preferred conformation of the molecule in the solid state.
Without an experimentally determined crystal structure, a discussion of the specific molecular conformation and a data table of torsion angles for this compound would be purely speculative and is therefore not presented.
Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)
A definitive analysis of intermolecular interactions, such as halogen and hydrogen bonding, is contingent upon the availability of a solved crystal structure. Crystallographic data provides the precise atomic coordinates within a crystal lattice, enabling the measurement of bond distances and angles between neighboring molecules. This information is crucial for identifying and characterizing non-covalent interactions.
In the case of this compound, the presence of bromine atoms suggests the potential for halogen bonding, an interaction where a halogen atom acts as an electrophilic species. Similarly, the nitro group's oxygen atoms could potentially act as hydrogen bond acceptors. However, without experimental crystallographic data, any discussion of these interactions would be purely speculative.
Table 1: Status of Crystallographic Data for this compound
| Data Type | Availability |
| Crystal System | Not Available |
| Space Group | Not Available |
| Unit Cell Dimensions | Not Available |
| Key Intermolecular Distances | Not Available |
Computational and Theoretical Studies of 2,3,4 Tribromo 4 Nitrohexane
Reaction Mechanism Elucidation via Computational Methods
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
The exploration of a chemical reaction's mechanism at a molecular level hinges on identifying the transition state (TS), which represents the highest energy point along the reaction pathway. For a molecule like 2,3,4-tribromo-4-nitrohexane, which could undergo various transformations such as elimination or substitution reactions, locating the relevant transition states is a critical first step.
Computational methods, such as density functional theory (DFT) or ab initio calculations, are employed to search the potential energy surface for these saddle points. Once a stationary point is located, a frequency calculation is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.
Following the successful localization of a transition state, Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. For a hypothetical reaction involving this compound, the IRC would provide a detailed visualization of the atomic motions, bond breakages, and bond formations throughout the course of the reaction.
Activation Energy Calculations for Proposed Reaction Pathways
The activation energy (Ea) is a crucial kinetic parameter that determines the rate of a chemical reaction. Computationally, the activation energy is typically calculated as the difference in energy between the transition state and the reactants.
For this compound, one could propose several potential reaction pathways. For instance, a dehydrobromination reaction could occur, leading to the formation of an alkene. Alternatively, nucleophilic substitution at one of the carbon centers bearing a bromine atom could be envisioned. For each of these proposed pathways, the corresponding transition state would be located, and its energy calculated.
A hypothetical comparison of activation energies for two competing pathways is presented in the table below. Lower activation energies indicate a kinetically more favorable reaction pathway.
| Proposed Reaction Pathway | Hypothetical Transition State | Calculated Activation Energy (kcal/mol) |
| E2 Elimination of HBr | [TS_Elimination] | 25.8 |
| SN2 Substitution of Br by Nu- | [TS_Substitution] | 32.5 |
Note: The data in this table is purely illustrative and intended to demonstrate the output of such computational studies. No experimental or calculated data for this compound is currently available.
Prediction of Regioselectivity and Stereoselectivity in Reactions
Many organic reactions can yield multiple products, and predicting the distribution of these products is a key challenge. Computational chemistry offers powerful tools to predict both regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the preferential formation of one stereoisomer over another).
In the case of this compound, an elimination reaction could potentially lead to different constitutional isomers of the resulting alkene. By calculating the activation energies for the transition states leading to each of these regioisomers, one can predict the major product. The pathway with the lowest activation energy will be the most favorable, and thus the corresponding regioisomer will be formed in greater abundance.
Reaction Mechanisms and Chemical Reactivity of 2,3,4 Tribromo 4 Nitrohexane
Detailed Mechanisms of Formation
The synthesis of 2,3,4-Tribromo-4-nitrohexane can be conceptually approached through the halogenation and nitration of a suitable alkene precursor, such as hex-3-ene. A plausible synthetic route would likely involve an electrophilic addition mechanism.
One potential pathway involves the reaction of hex-3-ene with a mixture of bromine (Br₂) and a nitrating agent, or sequentially. The initial step would be the electrophilic attack of bromine on the double bond of hex-3-ene, leading to the formation of a cyclic bromonium ion intermediate. This intermediate would then be attacked by a bromide ion and a nitronium ion (NO₂⁺), or their equivalents, in a subsequent step. The regioselectivity and stereoselectivity of this addition would be crucial in determining the final arrangement of the bromo and nitro groups on the hexane (B92381) chain.
A hypothetical two-step formation mechanism could be:
Bromination: Reaction of hex-3-ene with excess bromine in an inert solvent to yield 2,3,4,5-tetrabromohexane.
Nitration: Subsequent selective substitution of one of the bromine atoms with a nitro group using a suitable nitrating agent. However, controlling this selective substitution would be challenging.
A more direct approach, though potentially less controlled, would be the simultaneous addition of bromine and a nitro group across the double bond of an appropriate unsaturated precursor.
Nucleophilic Substitution Reactions
The presence of three bromine atoms, which are good leaving groups, makes this compound susceptible to nucleophilic substitution reactions. The specific pathway, whether Sₙ1 or Sₙ2, will be influenced by the structure of the substrate, the nature of the nucleophile, and the reaction conditions.
The carbon atoms at positions 2, 3, and 4 are all potential sites for nucleophilic attack.
Carbon-2: This is a secondary carbon, which can undergo both Sₙ1 and Sₙ2 reactions. The choice of pathway would depend on the reaction conditions. A strong, unhindered nucleophile and a polar aprotic solvent would favor an Sₙ2 mechanism. youtube.comyoutube.com Conversely, a weak nucleophile and a polar protic solvent would promote an Sₙ1 reaction through the formation of a secondary carbocation. youtube.comyoutube.com
Carbon-3: This is also a secondary carbon, and similar to carbon-2, it can react via both Sₙ1 and Sₙ2 pathways.
Carbon-4: This is a tertiary carbon, which strongly favors the Sₙ1 mechanism due to the stability of the resulting tertiary carbocation. youtube.comyoutube.com Steric hindrance from the bulky bromine and nitro groups, as well as the ethyl and substituted propyl groups, would significantly impede a backside attack required for an Sₙ2 reaction. youtube.com
| Carbon Position | Substrate Type | Favored Substitution Pathway | Rationale |
| C-2 | Secondary | Sₙ1 or Sₙ2 | Dependent on nucleophile strength and solvent polarity. youtube.comyoutube.comyoutube.com |
| C-3 | Secondary | Sₙ1 or Sₙ2 | Dependent on nucleophile strength and solvent polarity. |
| C-4 | Tertiary | Sₙ1 | Formation of a stable tertiary carbocation; significant steric hindrance. youtube.comyoutube.com |
The nitro group (NO₂) is a strong electron-withdrawing group due to both the inductive effect and resonance. quora.comsarthaks.com Its presence at the C-4 position will have a significant impact on the reactivity of the molecule in nucleophilic substitution reactions.
The powerful electron-withdrawing nature of the nitro group will destabilize the formation of an adjacent carbocation at C-4. This effect would somewhat counteract the stability gained from the tertiary nature of the carbon, potentially slowing down the rate of an Sₙ1 reaction at this position. For Sₙ2 reactions at C-2 and C-3, the inductive effect of the nitro group would make the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack. However, the steric bulk of the nitro group could also play a role in hindering the approach of the nucleophile.
Elimination Reactions
In the presence of a base, this compound is expected to undergo elimination reactions (dehydrobromination) to form alkenes. The competition between E1 and E2 mechanisms will be a key factor in determining the products.
The choice between E1 and E2 pathways is influenced by the strength of the base, the solvent, and the structure of the substrate. libretexts.org
E2 Mechanism: This mechanism is favored by strong, bulky bases and occurs in a single, concerted step. iitk.ac.indalalinstitute.com Given the presence of multiple bromine atoms, there are several potential protons that can be abstracted from carbons adjacent to the brominated carbons (β-hydrogens).
E1 Mechanism: This two-step mechanism involves the formation of a carbocation intermediate and is favored by weak bases and polar protic solvents. pharmaguideline.com The rate of an E1 reaction is dependent on the stability of the carbocation formed. chemistrysteps.com
| Condition | Favored Elimination Mechanism | Rationale |
| Strong, concentrated base | E2 | The base is strong enough to abstract a proton in a concerted step. iitk.ac.indalalinstitute.com |
| Weak base, heat | E1 | Heat provides the energy for the leaving group to depart and form a carbocation. chemistrysteps.com |
| Polar protic solvent | E1 | Stabilizes the carbocation intermediate. libretexts.org |
| Polar aprotic solvent | E2 | Does not solvate the base as effectively, making it more reactive. |
Dehydrobromination of this compound can lead to a variety of olefinic (alkene) products, depending on which bromine atom is eliminated and which adjacent proton is abstracted. The regioselectivity of these reactions is generally governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. chemistrysteps.comlumenlearning.com
For example, elimination involving the bromine at C-4 could lead to the formation of a double bond between C-3 and C-4 or between C-4 and C-5. According to Zaitsev's rule, the more substituted alkene would be favored. However, the steric hindrance caused by the bulky substituents could also lead to the formation of the Hofmann product (the less substituted alkene), especially if a bulky base is used. chemistrysteps.com
The presence of the electron-withdrawing nitro group can also influence the acidity of the neighboring protons, potentially affecting the regiochemical outcome of the elimination reaction.
Radical Reactions Involving this compound
The presence of multiple carbon-bromine bonds in this compound suggests a propensity for radical reactions, typically initiated by heat or light. These reactions proceed via the formation of highly reactive radical intermediates.
Homolytic Cleavage of Carbon-Bromine Bonds
The initiation of radical reactions involving this compound is predicated on the homolytic cleavage of a carbon-bromine (C-Br) bond. This process involves the input of energy, such as ultraviolet (UV) light or heat, to break the C-Br bond, with each atom retaining one of the bonding electrons to form a bromine radical and a carbon-centered radical. The C-Br bond is weaker than C-H and C-C bonds, making it the most likely site for initial homolytic cleavage.
The stability of the resulting carbon-centered radical is a key factor in determining which C-Br bond is most likely to break. In this compound, homolytic cleavage can occur at the C-2, C-3, or C-4 positions. The stability of alkyl radicals follows the order: tertiary > secondary > primary. Therefore, the C-Br bond at a more substituted carbon atom would be expected to have a lower bond dissociation energy and be more susceptible to cleavage. However, the presence of electronegative bromine and nitro groups can also influence radical stability.
The general mechanism for homolytic cleavage is as follows:
R-Br + energy → R• + Br•
The ease of homolytic cleavage of the C-Br bonds in this compound would be influenced by the substitution pattern and the electronic effects of the adjacent functional groups.
Table 1: Factors Influencing Homolytic Cleavage of C-Br Bonds
| Factor | Description | Expected Influence on this compound |
| Bond Dissociation Energy (BDE) | The energy required to break a bond homolytically. Weaker bonds are more susceptible to cleavage. | C-Br bonds are generally weaker than C-C and C-H bonds, making them the primary sites for radical initiation. |
| Radical Stability | The stability of the resulting carbon-centered radical. More stable radicals are formed more readily. | Cleavage at C-4 would generate a tertiary-like radical, but the electron-withdrawing nitro group might destabilize it. Cleavage at C-2 or C-3 would yield secondary radicals. |
| Inductive Effects | Electron-withdrawing groups can influence the stability of adjacent radicals. | The electronegative bromine and nitro groups can destabilize a developing radical through inductive electron withdrawal. |
| Steric Factors | Steric hindrance around a C-Br bond can influence its accessibility for cleavage. | The bulky bromine and nitro groups may introduce steric strain, potentially weakening adjacent C-Br bonds. |
Interaction with Radical Species and Radical Scavengers
Once formed, the carbon-centered radical from this compound can participate in a variety of propagation steps, characteristic of radical chain reactions. These steps can include hydrogen abstraction from a solvent or another molecule, or reaction with other radical species.
A common reaction of alkyl radicals is hydrogen abstraction, where the radical removes a hydrogen atom from another molecule, leading to the formation of a new C-H bond and a new radical.
R• + H-X → R-H + X•
Radical scavengers are substances that can react with and neutralize radical species, thereby terminating or inhibiting a radical chain reaction. Common radical scavengers include thiols and certain antioxidants like butylated hydroxytoluene (BHT). britannica.com The introduction of a radical scavenger to a reaction involving this compound would be expected to quench the radical intermediates and halt the chain process. For example, a thiol (R'-SH) could donate a hydrogen atom to the carbon-centered radical, forming a stable product and a thiyl radical (R'-S•), which is generally less reactive and less likely to propagate the chain. britannica.com
Table 2: Potential Interactions of this compound-derived Radicals
| Reactant | Type of Interaction | Probable Outcome |
| Solvent (e.g., alkane) | Hydrogen Abstraction | Formation of a partially debrominated product and a solvent-derived radical. |
| Bromine Molecule (Br₂) | Halogen Abstraction | Reformation of a C-Br bond and a bromine radical, propagating the chain. |
| Another Radical Species | Radical Combination | Formation of a new C-C or C-Br bond, leading to dimerization or other coupling products. This is a termination step. |
| Radical Scavenger (e.g., R'-SH) | Quenching | Hydrogen atom transfer to the carbon radical, terminating the chain reaction. britannica.com |
Reactions Involving the Nitro Functional Group
The nitro group (-NO₂) in this compound is a versatile functional group that can undergo several types of reactions, most notably reduction and transformation into a carbonyl group via the Nef reaction.
Reduction Reactions of the Nitro Group
The reduction of the nitro group can lead to a variety of products, including nitroso compounds, hydroxylamines, and amines, depending on the reducing agent and reaction conditions. The presence of multiple bromine atoms in the molecule may influence the choice of reducing agent to avoid undesired side reactions, such as dehalogenation.
Common reducing agents for nitroalkanes include metals in acidic media (e.g., Sn/HCl, Fe/HCl), catalytic hydrogenation (e.g., H₂/Pd-C), and metal hydrides (e.g., LiAlH₄).
Table 3: Potential Reduction Products of the Nitro Group in this compound
| Reducing Agent | Probable Product | Notes |
| Zn/NH₄Cl | Hydroxylamine | A mild reducing agent often used for the partial reduction of nitro compounds to hydroxylamines. |
| H₂/Pd-C | Amine | Catalytic hydrogenation is a common method for the complete reduction of nitro groups to primary amines. |
| LiAlH₄ | Amine | A powerful reducing agent that can reduce nitro groups to amines. May also cause dehalogenation. |
| SnCl₂/HCl | Amine | A classic method for the reduction of nitroarenes, also applicable to some nitroalkanes. |
The chemoselectivity of the reduction can be a significant challenge due to the presence of the C-Br bonds, which are also susceptible to reduction by some of these reagents.
Nef Reaction Pathways and Intermediates
The Nef reaction is a transformation of a primary or secondary nitroalkane into a carbonyl compound (an aldehyde or a ketone) under acidic conditions. organicreactions.orgwikipedia.orgalfa-chemistry.com This reaction typically proceeds through the formation of a nitronate salt intermediate. For this compound, the carbon bearing the nitro group is secondary, suggesting that it could potentially undergo a Nef reaction to yield a ketone.
The mechanism of the Nef reaction involves the following key steps:
Deprotonation: A base removes the α-proton to form a nitronate anion.
Protonation: The nitronate anion is protonated by a strong acid to form a nitronic acid.
Hydrolysis: The nitronic acid is hydrolyzed in the presence of excess acid to yield the carbonyl compound and nitrous oxide (N₂O). wikipedia.org
For this compound, the presence of the electronegative bromine atom at the α-position (C-4) would increase the acidity of the α-proton, facilitating the initial deprotonation step. However, the bulky bromine atoms might also sterically hinder the approach of the base.
The key intermediate in the Nef reaction is the nitronic acid, which is then protonated and attacked by water. The subsequent elimination of water and rearrangement leads to the formation of the carbonyl group.
Table 4: Intermediates in the Nef Reaction of a Generic Secondary Nitroalkane
| Intermediate | Structure | Role in the Mechanism |
| Nitronate Anion | R₂C=NO₂⁻ | Formed by the initial deprotonation of the nitroalkane. |
| Nitronic Acid | R₂C=N(O)OH | Formed by the protonation of the nitronate anion. |
| Iminium Ion | [R₂C=N(OH)₂]⁺ | A key intermediate that is attacked by water. |
| 1-Nitroso-alkanol | R₂C(OH)NO | A transient species that rearranges to form the carbonyl compound. |
The successful application of the Nef reaction to this compound would depend on the stability of these intermediates in the presence of the bromine substituents and the specific reaction conditions employed.
Stereochemical Outcomes and Stereoselectivity in Reactions
The molecule this compound contains multiple stereocenters (at C-2, C-3, and C-4), meaning it can exist as multiple stereoisomers. Any reaction occurring at one of these stereocenters has the potential to proceed with a specific stereochemical outcome, which can be either stereospecific (where the stereochemistry of the starting material dictates the stereochemistry of the product) or stereoselective (where one stereoisomer is formed preferentially over others).
In the context of the reactions discussed:
Radical Reactions: Radical reactions at a stereocenter often proceed through a planar or rapidly inverting trigonal radical intermediate. pressbooks.publibretexts.orgchemistrysteps.com The subsequent reaction of this intermediate can typically occur from either face with equal probability, leading to a racemic mixture if a new stereocenter is formed and the original stereochemistry is lost. If other stereocenters are present in the molecule, a mixture of diastereomers may be formed. chemistrysteps.com
Reactions Involving the Nitro Group: The stereochemical outcome of the reduction of the nitro group or the Nef reaction would depend on the specific mechanism and the influence of the existing stereocenters. For instance, in a catalytic hydrogenation, the substrate may adsorb onto the catalyst surface in a preferred orientation, leading to a diastereoselective addition of hydrogen. In the Nef reaction, if the α-carbon is a stereocenter, its configuration is lost during the formation of the planar nitronate ion.
The stereochemical complexity of this compound would necessitate careful analysis of the product mixture to determine the stereoselectivity of any given reaction. The proximity of the bulky and electronegative bromine and nitro groups would likely play a significant role in directing the stereochemical course of reactions by influencing the approach of reagents and the stability of transition states.
Retention and Inversion of Configuration
There is currently no available scientific literature detailing the stereochemical outcomes of reactions involving this compound. Therefore, no information can be provided regarding the retention or inversion of configuration at its chiral centers during chemical transformations.
Diastereomeric and Enantiomeric Ratios in Products
Due to the lack of published research on the reactions of this compound, there is no data available on the diastereomeric or enantiomeric ratios of any resulting products.
Chemical Transformations and Derivative Synthesis of 2,3,4 Tribromo 4 Nitrohexane
Functional Group Interconversions
Functional group interconversions are fundamental in organic synthesis for modifying the chemical properties of a molecule. For 2,3,4-tribromo-4-nitrohexane, these transformations primarily target the bromine and nitro functionalities.
Conversion of Bromine to Other Halogens (e.g., Iodine, Fluorine)
The conversion of bromoalkanes to other haloalkanes can be achieved through nucleophilic substitution reactions. The Finkelstein reaction, for instance, is a well-established method for the synthesis of iodoalkanes from bromo- or chloroalkanes. wikipedia.orgscienceinfo.com This reaction is typically performed using an alkali metal iodide, such as sodium iodide, in a solvent like acetone (B3395972) where the resulting sodium bromide is insoluble, thus driving the equilibrium towards the formation of the iodoalkane. wikipedia.orgscienceinfo.com For a polyhalogenated substrate like this compound, the reaction conditions would need to be carefully controlled to achieve selective substitution.
Similarly, the synthesis of fluoroalkanes from bromoalkanes can be accomplished using a source of fluoride (B91410) ions, such as potassium fluoride, often in a polar aprotic solvent. wikipedia.org
Table 1: Potential Halogen Exchange Reactions for this compound
| Starting Material | Reagents | Product | Reaction Type |
| This compound | NaI in acetone | 2,3,4-Triiodo-4-nitrohexane (or partially substituted products) | Finkelstein Reaction |
| This compound | KF in polar aprotic solvent | 2,3,4-Trifluoro-4-nitrohexane (or partially substituted products) | Halogen Exchange |
Note: The reactivity of the different bromine atoms may vary, potentially allowing for selective substitution under specific conditions.
Modifications of the Nitro Group (e.g., Amine Formation, Nitrile Synthesis)
The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most notably an amino group. The reduction of aliphatic nitro compounds to primary amines is a common and important transformation in organic synthesis. nih.govacs.org Several methods are available for this conversion, including:
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgcommonorganicchemistry.com For substrates containing halogens, care must be taken to avoid dehalogenation, and Raney nickel is often a preferred catalyst in such cases. commonorganicchemistry.com
Metal-Free Reduction: Reagents like trichlorosilane (B8805176) in the presence of a tertiary amine can effectively reduce both aromatic and aliphatic nitro compounds to their corresponding amines under mild conditions. nih.govorganic-chemistry.org
Reduction with Metals in Acidic Medium: The use of metals like iron or zinc in the presence of an acid such as acetic acid can also achieve the reduction of nitro groups. commonorganicchemistry.com
The chemoselective reduction of the nitro group in the presence of bromine atoms is a key consideration. Certain reducing agents and conditions are known to be milder and less likely to affect the C-Br bonds. scispace.comnih.gov
Beyond reduction to an amine, the nitro group can potentially be converted into other functional groups, although this is less common for aliphatic nitro compounds compared to their aromatic counterparts.
Table 2: Potential Reduction Reactions of the Nitro Group in this compound
| Starting Material | Reagents | Product |
| This compound | H₂, Raney Nickel | 2,3,4-Tribromohexan-4-amine |
| This compound | HSiCl₃, Et₃N | 2,3,4-Tribromohexan-4-amine |
| This compound | Fe, CH₃COOH | 2,3,4-Tribromohexan-4-amine |
Carbon-Carbon Bond Forming Reactions
The carbon-bromine bonds in this compound serve as handles for the formation of new carbon-carbon bonds, a cornerstone of synthetic organic chemistry for building more complex molecular skeletons.
Coupling Reactions (e.g., Heck, Sonogashira, Suzuki) utilizing C-Br Bonds
Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation.
Suzuki Coupling: This reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.org While traditionally used for sp²-hybridized carbons, recent advancements have enabled the use of alkyl bromides (sp³-hybridized carbons) in Suzuki couplings. nih.govnih.govacs.orgsustech.edu.cn The different reactivities of the bromine atoms in this compound could potentially allow for selective coupling.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org Similar to the Suzuki reaction, its application has been extended to include unactivated alkyl bromides. acs.orgthieme-connect.comresearchgate.net
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgbyjus.com While it is most common with sp²-hybridized halides, variations for sp³-hybridized systems exist but are less common. jk-sci.comlibretexts.org
Table 3: Potential Cross-Coupling Reactions with this compound
| Reaction Type | Coupling Partner | Catalyst System | Potential Product |
| Suzuki | Arylboronic acid | Pd catalyst, base | Aryl-substituted nitrohexane |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Alkynyl-substituted nitrohexane |
Reactions with Organometallic Reagents (e.g., Grignard, Organolithium)
Organometallic reagents, such as Grignard and organolithium reagents, are strong nucleophiles and bases that can react with alkyl halides. However, their application to polyhalogenated compounds like this compound is complex. The presence of multiple electrophilic centers and acidic protons (if any) can lead to a mixture of products. Furthermore, the formation of a Grignard reagent from a vicinal dihalide is often problematic and can lead to elimination reactions. doubtnut.comlibretexts.orgquora.com Similarly, geminal dihalides can form carbenoid-like species. libretexts.org The strongly basic nature of these reagents could also lead to elimination of HBr or reactions with the nitro group. masterorganicchemistry.com
Cyclization Reactions Leading to Novel Ring Systems
The arrangement of functional groups in this compound provides the potential for intramolecular cyclization reactions to form novel heterocyclic structures. These reactions could be triggered by the reduction of the nitro group to a nucleophilic amine, which could then displace one of the bromine atoms.
For instance, reduction of the nitro group to an amine would yield 2,3,4-tribromohexan-4-amine. The resulting primary amine could then act as a nucleophile in an intramolecular substitution reaction with one of the adjacent bromine atoms to form a nitrogen-containing ring. The specific ring size and structure would depend on which C-Br bond is targeted and the reaction conditions. Such halogen-induced cyclizations are a known strategy for the synthesis of heterocycles. rsc.orgmdpi.com
Another possibility involves the intramolecular reactions of the nitroalkane itself, potentially activated by a Lewis or Brønsted acid, with another part of the molecule, although this is less straightforward for a saturated alkyl chain. nih.govresearchgate.net
Table 4: Potential Cyclization Pathways for Derivatives of this compound
| Precursor | Reaction Condition | Potential Product |
| 2,3,4-Tribromohexan-4-amine | Base | Aziridine or other N-heterocycles |
| This compound | Radical initiator | Cyclized products via radical intermediates |
The synthesis of nitrogen heterocycles is a vast field, and precursors with multiple functional groups like this compound could serve as valuable starting materials for creating complex ring systems. wiley-vch.declockss.orgorganic-chemistry.orgmdpi.comnih.gov
Transformations for Accessing Related Polyhalogenated and Polynitrated Compounds
The structure of this compound, featuring vicinal and geminal bromine atoms as well as a nitro group, serves as a versatile scaffold for the synthesis of other complex molecules. Key transformations can be anticipated at both the halogenated carbon skeleton and the nitro functional group.
Elimination reactions, specifically dehydrobromination, represent a primary pathway for introducing unsaturation. The presence of hydrogen atoms on carbons adjacent to bromine atoms allows for the removal of hydrogen bromide (HBr), leading to the formation of alkenes. Depending on the reaction conditions and the specific hydrogen atom abstracted, a variety of brominated and nitrated alkene isomers could be generated. For instance, treatment with a strong, non-nucleophilic base could facilitate the elimination of HBr across the C2-C3 or C3-C4 positions, yielding various unsaturated derivatives.
Nucleophilic substitution offers another avenue for derivatization. The bromine atoms, being good leaving groups, can be displaced by a range of nucleophiles. However, the reactivity of each bromine atom is influenced by its local electronic environment. The bromine at C4 is on a tertiary carbon also bearing a strongly electron-withdrawing nitro group, which may influence its reactivity in S_N1-type reactions by stabilizing a potential carbocation intermediate, or in S_N2 reactions through steric hindrance. The bromines at C2 and C3 are on secondary carbons. Selective substitution at one of these positions would lead to new polyhalogenated compounds with diverse functionalities.
Reduction of the nitro group is a fundamental transformation that can lead to a different class of compounds. Catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like palladium or platinum) or chemical reduction (e.g., using metals like iron or zinc in acidic media) can convert the nitro group to an amino group. This would yield aminotribromohexanes, which are valuable precursors for further synthetic elaborations.
Conversely, while the direct introduction of additional nitro groups into a polyhalogenated alkane is not a standard transformation, related polynitrated compounds could potentially be accessed through multi-step synthetic sequences. For instance, elimination reactions to form alkenes, followed by nitration of the double bond, could be a plausible, albeit complex, route.
Below is a table summarizing potential transformations and the resulting compound classes:
| Transformation Type | Reagents and Conditions | Potential Product Class |
| Dehydrobromination | Strong, non-nucleophilic base (e.g., DBU, t-BuOK) | Brominated nitroalkenes |
| Nucleophilic Substitution | Various nucleophiles (e.g., -OH, -OR, -CN) | Substituted tribromo-nitrohexanes |
| Reduction of Nitro Group | Catalytic hydrogenation (H₂/Pd, Pt) or chemical reduction (Fe/HCl, Zn/HCl) | Aminotribromohexanes |
Investigation of Rearrangement Reactions
The study of rearrangement reactions in this compound is largely speculative but can be guided by known rearrangements in similar chemical systems. Carbocation-mediated rearrangements, such as the Wagner-Meerwein rearrangement, are particularly relevant to polyhalogenated alkanes. chempedia.infowikipedia.orgmychemblog.com
The formation of a carbocation is a key step for such rearrangements to occur. This could be initiated by the departure of a bromide ion, potentially assisted by a Lewis acid. For example, if the bromide at C4 departs, a tertiary carbocation is formed. This carbocation could then potentially undergo a 1,2-shift. This could involve the migration of a bromine atom from C3 to C4, leading to a new carbocation at C3. Such a rearrangement would be driven by the relative stability of the resulting carbocation.
Neighboring group participation (NGP) by the bromine atoms is another important consideration that can influence both the rate and stereochemistry of substitution reactions, and can also lead to rearranged products. spcmc.ac.inresearchgate.netresearchgate.netmugberiagangadharmahavidyalaya.ac.inlibretexts.org A bromine atom on a carbon adjacent to a developing positive charge can act as an internal nucleophile, forming a bridged bromonium ion intermediate. Subsequent attack by an external nucleophile can occur at either of the two carbons of the bridged ion, potentially leading to a rearranged product. For instance, if a carbocation were to form at C2, the bromine at C3 could participate to form a bromonium ion, which upon nucleophilic attack could lead to a mixture of products, including those with a rearranged carbon skeleton or altered stereochemistry.
While less common for saturated alkanes, rearrangements involving the nitro group have been observed in other contexts, such as the migration of a nitro group in the synthesis of 3-nitroindoles. nih.govresearchgate.net The direct migration of the nitro group along the hexane (B92381) chain in this compound is unlikely without significant electronic or structural driving forces that are not immediately apparent in the saturated alkyl framework.
The table below outlines plausible rearrangement scenarios for this compound:
| Rearrangement Type | Initiating Step | Potential Intermediate | Potential Outcome |
| Wagner-Meerwein Rearrangement | Lewis acid-assisted departure of a bromide ion | Carbocation | Skeletal rearrangement, 1,2-bromine shift |
| Neighboring Group Participation | Departure of a leaving group on an adjacent carbon | Bridged bromonium ion | Rearranged substitution product |
Analytical Methodologies for the Study of 2,3,4 Tribromo 4 Nitrohexane
Chromatographic Techniques for Separation and Purity Analysis
Chromatography is the cornerstone for the analysis of 2,3,4-Tribromo-4-nitrohexane, providing the means to isolate it from complex mixtures and assess its purity. The choice of technique is dictated by the compound's volatility, polarity, and the specific analytical question at hand.
Gas Chromatography (GC) and GC-MS for Volatile Derivatives
Gas chromatography is a primary technique for the analysis of volatile and thermally stable compounds. Given its hexane (B92381) backbone, this compound is expected to have sufficient volatility for GC analysis. When coupled with a mass spectrometer (GC-MS), this method provides powerful identification capabilities based on the fragmentation pattern of the molecule.
The presence of electronegative bromine and nitro groups makes an Electron Capture Detector (ECD) a highly sensitive option for selective detection. However, nitroalkanes can sometimes exhibit poor chromatographic behavior. researchgate.net In such cases, derivatization may be employed to improve volatility and peak shape. libretexts.org
Key analytical parameters in a hypothetical GC-MS analysis are outlined below:
| Parameter | Value |
| Column | 5% Phenyl Methyl Siloxane (30 m x 0.25 mm x 0.25 µm) |
| Injector Temp. | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium (1.0 mL/min) |
| Detector | Mass Spectrometer (Scan range: 50-500 m/z) or ECD |
| Expected RT | 12.5 - 14.0 min |
In GC-MS analysis, the mass spectrum of this compound would be expected to show characteristic isotopic patterns due to the presence of three bromine atoms (79Br and 81Br). Fragmentation would likely involve the loss of the nitro group (NO2) and successive loss of bromine atoms or HBr. nih.govgcms.cz
High-Performance Liquid Chromatography (HPLC) and LC-MS for Non-Volatile Species
For instances where this compound is part of a non-volatile mixture or is thermally labile, High-Performance Liquid Chromatography (HPLC) is the method of choice. rsc.org Reversed-phase HPLC, with a C18 or C8 stationary phase, would be suitable for separating this moderately polar compound from other components.
A typical HPLC method would involve a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. mdpi.com Detection can be achieved using a UV detector, as the nitro group provides a chromophore. srce.hr Coupling HPLC with mass spectrometry (LC-MS) offers enhanced sensitivity and specificity, allowing for definitive identification based on the molecular weight and fragmentation of the analyte. researchgate.netnih.gov
A hypothetical set of HPLC conditions is presented in the following table:
| Parameter | Value |
| Column | C18 (150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient: 60% Acetonitrile in Water to 95% Acetonitrile over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detector | UV at 210 nm or Mass Spectrometer with Electrospray Ionization (ESI) |
| Expected RT | 8.0 - 9.5 min |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective tool for qualitatively monitoring the progress of chemical reactions involving this compound. libretexts.orgyoutube.com It can effectively track the consumption of starting materials and the formation of the product. By spotting the reaction mixture alongside the starting materials on a silica gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), the separation of components can be visualized. chegg.com The spots can be seen under UV light due to the nitro group or by using a staining agent. The relative retention factor (Rf) value is indicative of the compound's polarity and can be used to identify its presence in the mixture. rochester.edu
Chiral Chromatography for Enantiomeric Excess Determination
The structure of this compound contains multiple chiral centers, meaning it can exist as different stereoisomers. Chiral chromatography, particularly chiral HPLC, is essential for separating these enantiomers and diastereomers to determine the enantiomeric excess of a sample. mdpi.comcsfarmacie.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. phenomenex.com Polysaccharide-based CSPs are commonly used for a wide range of chiral compounds. The separation is typically carried out in normal-phase mode with a mobile phase of hexane and an alcohol modifier like isopropanol.
Spectrophotometric Quantification Methods
UV-Visible spectrophotometry can be used for the quantitative analysis of this compound, leveraging the electronic transitions of the nitro group. microbenotes.com Nitroalkanes typically exhibit a weak n→π* absorption band at longer wavelengths and a strong π→π* transition at shorter wavelengths. iu.eduacs.org By measuring the absorbance at a specific wavelength (λmax) and using a calibration curve prepared with standards of known concentration, the concentration of the compound in a sample can be determined according to the Beer-Lambert law.
A summary of hypothetical spectrophotometric data is provided below:
| Parameter | Value |
| Solvent | Ethanol |
| λmax (π→π) | ~210 nm |
| λmax (n→π) | ~275 nm |
| Molar Absorptivity (ε) at π→π | High (e.g., > 5000 L mol-1 cm-1) |
| Molar Absorptivity (ε) at n→π | Low (e.g., < 100 L mol-1 cm-1) |
Elemental Microanalysis for Carbon, Hydrogen, Nitrogen, and Halogen Content
Elemental microanalysis is a fundamental technique used to determine the elemental composition of a pure sample of this compound. This method confirms the empirical formula of the synthesized compound by measuring the weight percentages of carbon, hydrogen, and nitrogen. elementar.com Modern elemental analyzers perform this through combustion analysis, where the sample is burned at high temperatures, and the resulting gases (CO2, H2O, and N2) are quantitatively measured. wikipedia.orgoealabs.com
The determination of the bromine content is typically done separately. One common method is oxygen flask combustion, where the organic compound is combusted in an oxygen-rich atmosphere. antpedia.com The resulting bromide ions are absorbed into a solution and then quantified by titration or ion chromatography. researchgate.nethuji.ac.ilresearchgate.net
The theoretical elemental composition of this compound (C6H10Br3NO2) is presented in the table below, against which experimental results would be compared to assess purity.
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon (C) | 12.011 | 6 | 72.066 | 19.60% |
| Hydrogen (H) | 1.008 | 10 | 10.080 | 2.74% |
| Bromine (Br) | 79.904 | 3 | 239.712 | 65.18% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 3.81% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 8.70% |
| Total | 367.863 | 100.00% |
Advanced hyphenated techniques (e.g., GC-IR, LC-NMR)
The unequivocal structural elucidation and analysis of complex molecules such as this compound, which contains multiple chiral centers and functional groups, necessitate the use of advanced analytical methodologies. Hyphenated techniques, which couple the separation power of chromatography with the specificity of spectroscopic detection, are indispensable for this purpose. wisdomlib.orgsaspublishers.com Gas Chromatography-Infrared Spectroscopy (GC-IR) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are two such powerful techniques that provide detailed structural information. wisdomlib.orgsaspublishers.com
Gas Chromatography-Infrared Spectroscopy (GC-IR)
GC-IR combines the high-resolution separation capabilities of gas chromatography with the functional group identification power of infrared spectroscopy. As the separated components elute from the GC column, they pass through a light pipe interface where a real-time IR spectrum is obtained. This technique is particularly valuable for distinguishing between isomers that may have similar mass spectra but different IR spectra. nih.govresearchgate.net
For this compound, GC-IR analysis would be instrumental in confirming the presence of key functional groups. The volatility of the compound would determine the feasibility of the GC separation. The resulting vapor-phase IR spectrum for each stereoisomer would provide characteristic absorption bands.
The primary vibrational modes expected in the IR spectrum of this compound would be the carbon-hydrogen stretching of the alkane backbone, the asymmetric and symmetric stretches of the nitro group, and the carbon-bromine stretches. The C-H stretching vibrations would appear in the typical region of 2850-3000 cm⁻¹. The nitro group (C-NO₂) is expected to exhibit two strong, characteristic absorption bands. spectroscopyonline.com The asymmetric stretch typically appears in the 1550-1500 cm⁻¹ region, while the symmetric stretch is found between 1390 cm⁻¹ and 1330 cm⁻¹. spectroscopyonline.com The carbon-bromine (C-Br) stretching vibrations are generally observed in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹, and can help confirm the presence of the bromine atoms. researchgate.net
Table 1: Predicted GC-IR Data for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| C-H (Alkane) | Stretching | 2850-3000 | Medium to Strong |
| C-NO₂ (Nitro) | Asymmetric Stretching | 1550-1500 | Strong |
| C-NO₂ (Nitro) | Symmetric Stretching | 1390-1330 | Strong |
| C-Br (Bromo) | Stretching | 600-500 | Medium to Strong |
Note: These are predicted frequency ranges based on typical values for aliphatic brominated nitroalkanes. The exact position of the peaks can be influenced by the specific molecular structure and stereochemistry.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)
LC-NMR is a premier technique for the definitive structural elucidation of organic compounds in complex mixtures. sumitomo-chem.co.jpsemanticscholar.orgmdpi.com It directly couples high-performance liquid chromatography (HPLC) with nuclear magnetic resonance spectroscopy, allowing for the acquisition of detailed NMR spectra of the separated components. semanticscholar.orgresearchgate.net This is particularly advantageous for non-volatile or thermally labile compounds and for resolving and characterizing stereoisomers. Given that this compound has three chiral centers (at carbons 2, 3, and 4), it can exist as eight possible stereoisomers. A suitable chiral stationary phase in the HPLC system could potentially separate these isomers, and subsequent analysis by NMR would be critical for their individual structural assignment.
In an LC-NMR experiment, the sample mixture is first separated on an HPLC column. The eluent from the column flows into the NMR spectrometer's probe. semanticscholar.org Data can be acquired in either on-flow or stopped-flow mode. For detailed structural analysis, the stopped-flow mode is often employed, where the flow is halted when a peak of interest is in the NMR detection cell, allowing for the acquisition of more sensitive and higher-resolution spectra, including two-dimensional (2D) NMR experiments like COSY and HSQC. sumitomo-chem.co.jp
The ¹H NMR spectrum of this compound would provide information on the number of different proton environments and their neighboring protons through spin-spin coupling. The protons on the carbon atoms bearing the bromine and nitro groups (methine protons at C2, C3, and C4) would be expected to resonate at significantly downfield chemical shifts due to the electron-withdrawing nature of these substituents. The terminal methyl and methylene protons of the hexane chain would appear further upfield.
The ¹³C NMR spectrum would show distinct signals for each of the six carbon atoms in the hexane chain. The chemical shifts of the carbons bonded to the bromine and nitro groups would be highly informative for confirming the substitution pattern.
Table 2: Predicted ¹H NMR Data for a Stereoisomer of this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 (CH₃) | 0.9 - 1.2 | Triplet (t) | 7-8 |
| H5 (CH₂) | 1.8 - 2.2 | Multiplet (m) | - |
| H6 (CH₃) | 1.0 - 1.3 | Triplet (t) | 7-8 |
| H2 (CHBr) | 4.5 - 5.0 | Doublet of doublets (dd) | 4-6, 8-10 |
| H3 (CHBr) | 4.8 - 5.3 | Doublet of doublets (dd) | 2-4, 8-10 |
| H4 (CHNO₂) | 5.0 - 5.5 | Multiplet (m) | - |
Note: These are predicted values and can vary significantly between different stereoisomers and depending on the solvent used. The multiplicities and coupling constants are estimations based on typical vicinal coupling in acyclic systems.
Table 3: Predicted ¹³C NMR Data for a Stereoisomer of this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C1 (CH₃) | 10 - 15 |
| C2 (CHBr) | 50 - 60 |
| C3 (CHBr) | 55 - 65 |
| C4 (CHNO₂) | 85 - 95 |
| C5 (CH₂) | 25 - 35 |
| C6 (CH₃) | 12 - 18 |
Note: These are predicted chemical shift ranges. The exact values are dependent on the specific stereoisomer and the solvent.
The combination of 1D and 2D LC-NMR experiments would ultimately allow for the complete assignment of the proton and carbon signals and the determination of the relative stereochemistry of the chiral centers through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data.
Future Research Horizons for this compound: A Prospective Analysis
The compound this compound, while structurally defined, remains a largely unexplored entity within the vast landscape of organic chemistry. Its unique constitution, featuring a dense array of functional groups including vicinal dibromides and a nitro group on a quaternary carbon, suggests a rich and complex reactivity profile. The absence of dedicated research on this molecule presents a compelling opportunity for future investigations. This article outlines key future research directions and open questions concerning this compound, structured to inspire and guide prospective studies in this nascent area.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,3,4-Tribromo-4-nitrohexane, and how can reaction efficiency be quantified?
- Methodology :
- Stepwise bromination-nitroalkylation : Start with hexane derivatives (e.g., 4-nitrohexene) and employ electrophilic bromination using reagents like N-bromosuccinimide (NBS) in a controlled radical mechanism. Monitor regioselectivity via GC-MS to confirm tribromination at positions 2, 3, and 4 .
- Reaction optimization : Use Design of Experiments (DoE) to vary solvent polarity (e.g., DCM vs. CCl₄), temperature (0–40°C), and stoichiometry. Quantify yield via HPLC with UV detection (λ = 254 nm) and compare with theoretical models .
- Data contradiction analysis : Conflicting regioselectivity reports may arise from solvent-dependent bromine radical stability. Validate via X-ray crystallography or 2D NMR (COSY, HSQC) to resolve positional ambiguity .
Q. How can the thermal stability of this compound be assessed under storage conditions?
- Methodology :
- Differential Scanning Calorimetry (DSC) : Conduct non-isothermal scans (5°C/min) to detect exothermic decomposition events. Compare with nitroalkane stability thresholds (typically <120°C) .
- Accelerated aging studies : Store samples at 40°C/75% RH for 30 days, then analyze via FTIR for nitro group degradation (disappearance of NO₂ peaks at ~1520 cm⁻¹) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign signals using DEPT-135 (for CH₂/CH₃ groups) and HSQC (for C-Br coupling). Expect downfield shifts for Br-adjacent carbons (δ 30–50 ppm) .
- High-resolution MS (HRMS) : Use ESI+ or EI modes to confirm molecular ion [M+H]⁺ (theoretical m/z: ~369.8 for C₆H₉Br₃NO₂). Cross-validate with isotopic patterns for Br (1:1:1 triplet) .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in the compound’s conformational isomerism?
- Methodology :
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Compare torsional energy barriers for nitro group rotation (C-NO₂ bond) and bromine spatial arrangements. Use Gaussian or ORCA software .
- Molecular dynamics (MD) : Simulate solvent effects (e.g., chloroform vs. DMSO) to predict dominant conformers. Validate with NOESY NMR correlations .
Q. What strategies mitigate competing side reactions during bromination of nitrohexane precursors?
- Methodology :
- Radical inhibitors : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to suppress over-bromination. Monitor intermediate formation via in-situ IR .
- Phase-transfer catalysis (PTC) : Use tetrabutylammonium bromide (TBAB) in biphasic systems (H₂O/CH₂Cl₂) to enhance bromine transfer efficiency. Track kinetics via UV-Vis at 400 nm (Br₂ absorption) .
Q. How does this compound interact with nucleophiles in substitution reactions, and what mechanistic insights can be derived?
- Methodology :
- Kinetic studies : React with NaSH (thiol nucleophile) in ethanol/water (1:1). Use pseudo-first-order conditions and monitor via ¹H NMR (disappearance of Br signals). Calculate activation parameters (ΔH‡, ΔS‡) via Eyring plots .
- Isotopic labeling : Synthesize ¹⁵N-labeled nitrohexane to track nitro group retention using HRMS and isotope ratio mass spectrometry (IRMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
